

Application Note: Optimizing Kinase Inhibition using Piperidine Carboxamide Scaffolds

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Compound of Interest

Compound Name: *2,6-Dimethylpiperidine-3-carboxamide*

CAS No.: 1909335-84-7

Cat. No.: B1653717

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Executive Summary

The piperidine carboxamide moiety represents a "privileged scaffold" in modern kinase inhibitor design. Its distinct structural geometry allows for dual-functionality: the carboxamide group frequently serves as a hydrogen bond donor/acceptor pair interacting with the kinase hinge region or the DFG (Asp-Phe-Gly) motif, while the piperidine ring provides a semi-rigid, sp³-hybridized vector to project solubilizing groups into the solvent-exposed regions of the ATP-binding pocket.

This guide details the strategic application of piperidine-4-carboxamides and piperidine-3-carboxamides in drug discovery, specifically focusing on ALK (Anaplastic Lymphoma Kinase) and ERK (Extracellular Signal-Regulated Kinase) pathways. It includes validated protocols for parallel synthesis, biochemical screening via ADP-Glo™, and cellular target engagement.

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

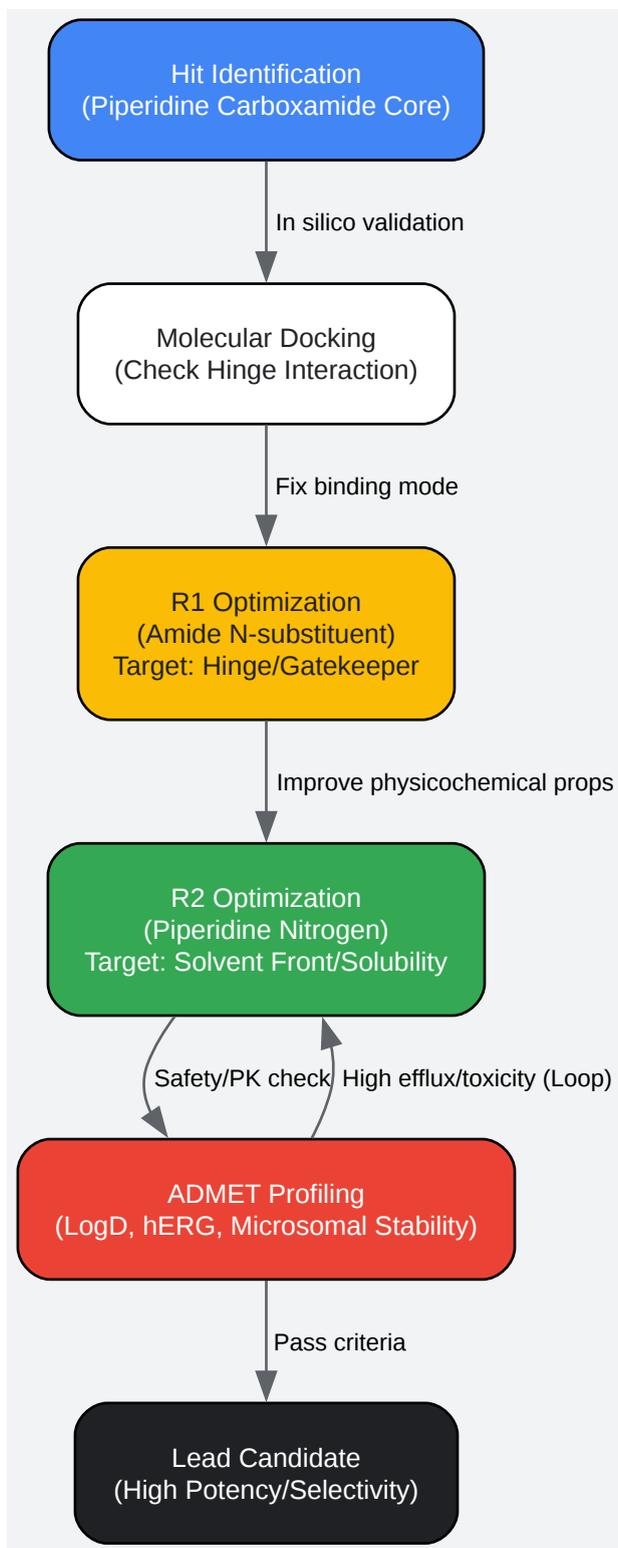
The "Hinge-Binder" and "Solvent-Tail" Strategy

In Type I (ATP-competitive) kinase inhibitors, the inhibitor must mimic the adenine ring of ATP. The piperidine carboxamide scaffold excels here due to its modularity.

- **The Hinge Interaction:** The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) can form a bidentate interaction with the backbone residues of the kinase hinge region.
- **The Piperidine Vector:** Unlike flat aromatic rings (e.g., phenyl or pyridine), the piperidine ring introduces three-dimensionality (sp³ character).^[1] This improves solubility and metabolic stability (F_{sp3} score) compared to fully aromatic inhibitors.
- **The Tail Region:** The nitrogen atom of the piperidine ring (if not part of the amide) serves as an ideal handle for derivatization, allowing chemists to tune lipophilicity (LogD) and reduce hERG liability without disrupting the primary binding mode.

SAR Workflow: From Hit to Lead

The following diagram illustrates the logical flow of optimizing a piperidine carboxamide hit.



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Caption: Iterative SAR optimization workflow for piperidine carboxamide kinase inhibitors.

Part 2: Case Study – ALK and ERK Inhibition

Recent studies have highlighted the efficacy of piperidine-4-carboxamides in inhibiting ALK, a target in non-small cell lung cancer (NSCLC), and ERK5, a target in metastatic processes.

Comparative SAR Data (Simulated based on Literature Trends):

Compound ID	Scaffold Core	R1 (Amide)	R2 (Piperidine N)	ALK IC50 (nM)	ERK2 IC50 (nM)	Notes
Cpd-1 (Hit)	Pip-4-carboxamide	Phenyl	H	450	>10,000	Good starting potency; poor solubility.
Cpd-4	Pip-4-carboxamide	3-Cl, 4-F-Phenyl	Methyl	12	8,500	Halogens fill hydrophobic pocket; selectivity for ALK.
Cpd-9	Pip-4-carboxamide	Pyridine-3-yl	Ethyl-morpholine	150	45	Loss of ALK selectivity; gain of ERK activity due to H-bond change.
Cpd-12 (Lead)	Pip-4-carboxamide	Indazole-5-yl	Isopropyl	2.5	>5,000	Indazole mimics adenine; Isopropyl reduces metabolic clearance.

Table 1: Representative SAR data demonstrating how R-group modifications shift potency and selectivity profiles between kinases.

Part 3: Chemical Synthesis Protocol

Objective: Parallel synthesis of N-substituted piperidine-4-carboxamides.

Reagents & Equipment[4][5][6][7][8]

- Core: N-Boc-piperidine-4-carboxylic acid.
- Amines: Diverse set of aromatic/heteroaromatic amines (R1).
- Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: DMF (anhydrous).

Step-by-Step Methodology

- Activation: In a reaction vial, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
 - Expert Insight: HATU is preferred over EDC/HOBt for electron-deficient anilines often used in kinase inhibitors, as it reduces racemization and improves yield.
- Coupling: Add the specific amine (R1-NH₂, 1.1 eq) to the vial.
- Reaction: Cap and stir at RT for 12–16 hours. If the amine is sterically hindered (e.g., ortho-substituted), heat to 50°C.
- Deprotection (Boc Removal):
 - Dilute reaction with EtOAc, wash with LiCl (5% aq) to remove DMF.
 - Treat the crude intermediate with TFA/DCM (1:4 v/v) for 1 hour.
 - Concentrate in vacuo.
- N-Derivatization (Optional R2 Introduction):

- Perform reductive amination on the free piperidine amine using the appropriate aldehyde and NaBH(OAc)₃ in DCE.

Part 4: Biochemical Evaluation (ADP-Glo™ Kinase Assay)

Objective: Quantify kinase inhibition (IC₅₀) using a luminescent ADP-detection platform.

Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.^[2] It is a two-step endpoint assay:

- Kinase Reaction: Substrate + ATP → Phospho-substrate + ADP.
- ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.^{[3][4][5][2][6]}
- Detection Reagent: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.^[5]



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Caption: Schematic of the ADP-Glo™ assay principle for measuring kinase activity.

Detailed Protocol

- Preparation (1X Buffer): Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).
 - Trustworthiness Check: Fresh DTT is critical. Oxidized DTT leads to enzyme inactivation and false negatives.
- Compound Plating: Dispense 100 nL of test compounds (in DMSO) into a white, low-volume 384-well plate. Include DMSO-only wells (Max signal) and No-Enzyme wells (Min signal).

- Enzyme Addition: Dilute the Kinase (e.g., ALK or ERK2) to optimal concentration (determined by titration, typically 1–5 ng/well) in 1X Buffer. Add 2.5 μ L to the wells. Incubate 10 min.
- Substrate/ATP Mix: Add 2.5 μ L of Substrate (e.g., Poly E4Y for ALK) and Ultra-Pure ATP mix.
 - Note: ATP concentration should be at K_m (app) (typically 10–50 μ M) to ensure the assay is sensitive to ATP-competitive inhibitors.
- Incubation: Seal and incubate at RT for 60 minutes.
- ADP-Glo Addition: Add 5 μ L of ADP-Glo™ Reagent.[4][2][6] Incubate 40 min at RT.
- Detection: Add 10 μ L of Kinase Detection Reagent. Incubate 30 min.
- Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Part 5: Cellular Validation (Target Engagement)

Objective: Confirm that the piperidine carboxamide inhibitor penetrates the cell membrane and inhibits the kinase in a physiological environment.

Protocol: Western Blot Analysis for Phospho-ERK[7]

- Cell Culture: Seed A375 (melanoma) or H2228 (NSCLC) cells in 6-well plates (5×10^5 cells/well). Allow to adhere overnight.
- Treatment: Treat cells with increasing concentrations of the inhibitor (e.g., 0.1, 1.0, 10 μ M) for 2–4 hours.
- Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
 - Critical Step: Phosphatases are very active. Without inhibitors, the phosphorylation signal will disappear during lysis, leading to false positives (appearing as inhibition).
- Quantification: Determine protein concentration (BCA Assay). Load 20 μ g protein per lane on SDS-PAGE.

- Blotting: Transfer to PVDF membrane. Block with 5% BSA (not milk, as milk contains casein which is a phosphoprotein and causes high background).
- Antibody Incubation:
 - Primary: Anti-Phospho-ERK1/2 (Thr202/Tyr204) [1:1000].
 - Control: Anti-Total ERK1/2 [1:1000] and Anti-GAPDH.
- Analysis: Visualize using ECL. A potent inhibitor will show a dose-dependent decrease in the Phospho-ERK band intensity while Total ERK remains constant.

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